molecular formula C14H16N2O3S B2878228 N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-06-9

N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2878228
CAS No.: 868215-06-9
M. Wt: 292.35
InChI Key: WBECPGJKKVGSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholinone-containing acetamide derivative.

  • Aromatic moiety: A 2,3-dimethylphenyl group, which influences steric and electronic properties.
  • Acetamide backbone: Linked to a thiomorpholin-3,5-dione ring, introducing sulfur and two ketone groups.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-4-3-5-11(10(9)2)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBECPGJKKVGSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CSCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a dimethyl-substituted phenyl group and a thiomorpholine ring with dioxo functionality. The synthesis typically involves multi-step organic reactions, starting with the acylation of 2,3-dimethylaniline followed by cyclization with a thiomorpholine derivative. Key reaction conditions include temperature control and solvent selection to optimize yield and purity.

Synthetic Route Overview:

  • Acylation : 2,3-dimethylaniline is acylated to form an intermediate acetamide.
  • Cyclization : The intermediate undergoes cyclization with a thiomorpholine derivative.
  • Purification : Final purification is achieved through recrystallization or chromatography.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors can lead to modulation of signaling pathways.
  • Antioxidant Activity : The presence of dioxo groups suggests possible antioxidant properties.

Pharmacological Studies

Research into the pharmacological effects of this compound has yielded promising results. A study examining its effects on liver cells indicated that it could modulate liver function without significant toxicity at therapeutic doses.

Key Findings:

  • Liver Toxicity : High doses led to liver cell degeneration; however, therapeutic doses were well tolerated.
  • Absorption and Metabolism : The compound is absorbed through biological membranes and metabolized primarily via demethylation processes.

Case Studies

  • Hepatotoxicity Assessment :
    • In a controlled study on rats, administration of this compound resulted in observable liver damage at high doses (>300 mg/kg). However, lower doses did not exhibit significant adverse effects on liver function .
  • Antitumor Activity :
    • Another study investigated the compound's potential as an antitumor agent. Results showed that it inhibited the proliferation of cancer cell lines in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityToxicity Profile
This compoundDimethyl phenyl + DioxothiomorpholineModerate enzyme inhibition; potential antitumor effectsHepatotoxic at high doses
N-(2-Methylphenyl)-2-(3,5-Dioxothiomorpholin-4-yl)acetamideMethyl phenyl + DioxothiomorpholineSimilar enzyme inhibitionLower hepatotoxicity observed
Acetamide DerivativesVarious substitutions on acetamideVariable; often low activityGenerally low toxicity

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly affect bioactivity and physicochemical properties:

Compound Name Phenyl Substituents Key Features Applications/Notes Reference
N-(2,3-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide 2,3-dimethyl Thiomorpholin-3,5-dione side chain Hypothesized agrochemical use -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl Diethylamino side chain, mp 66–69°C Intermediate/Agrochemical
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethyl Chloro, isopropyl groups Herbicide (e.g., pretilachlor analogs)
N-(4-Isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide 4-isopropylphenyl Morpholin-2-one ring, acetyl group Synthetic intermediate

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity, whereas methyl groups (target compound) donate electrons, modulating reactivity .

Acetamide Side Chain Modifications

The acetamide side chain’s functional groups dictate solubility, stability, and interactions:

Compound Name Side Chain Structure Notable Properties Reference
This compound Thiomorpholin-3,5-dione High polarity due to dione and sulfur -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino Basic amino group enhances solubility
N-(4-Isopropylphenyl)-2-(2-oxomorpholin-3-yl)acetamide Morpholin-2-one Ketone group increases hydrogen bonding
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl, chloro Herbicidal activity via lipid inhibition

Key Observations :

  • Thiomorpholin-3,5-dione: The sulfur atom and dual ketones in the target compound may enhance oxidative stability compared to morpholinone () or simple amino groups () .
  • Biological Activity : Chloro and methoxymethyl groups in alachlor () are critical for herbicidal action, suggesting the target’s thiomorpholin dione could confer unique modes of action .

Preparation Methods

Two-Step Acylation-Cyclization Approach

The most widely documented method involves a sequential acylation and cyclization process:

Step 1: Acylation of 2,3-Dimethylaniline
2,3-Dimethylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2,3-dimethylphenyl)-2-chloroacetamide . The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Step 2: Cyclization with Thiomorpholine Precursor
The chloroacetamide intermediate reacts with 3,5-dioxothiomorpholine in a nucleophilic substitution reaction. This step employs a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as potassium iodide (KI) to facilitate ring closure. The reaction proceeds at 80–90°C for 6–8 hours, yielding the target compound.

Single-Step Coupling Using Carbodiimide Reagents

An alternative one-pot method utilizes carbodiimide-based coupling agents for direct amide bond formation:

  • Reagents :

    • 2,3-Dimethylaniline
    • 3,5-Dioxothiomorpholin-4-ylacetic acid
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
    • 4-Dimethylaminopyridine (DMAP)
  • Procedure :
    The carboxylic acid derivative of thiomorpholine is activated with EDCI and DMAP in anhydrous DCM at 0°C. 2,3-Dimethylaniline is added dropwise, and the reaction is stirred at room temperature for 24 hours. This method achieves a yield of approximately 76% after purification.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal yields are obtained under controlled conditions:

Parameter Two-Step Method Single-Step Method
Temperature 0–5°C (Step 1); 80°C (Step 2) 0°C (activation); RT (coupling)
Solvent DCM (Step 1); DMF (Step 2) DCM
Catalyst KI (Step 2) EDCI/DMAP
Yield 68–72% 76%

The single-step method offers superior yield due to reduced intermediate handling, though it requires expensive coupling reagents.

Purification Techniques

  • Recrystallization : The crude product from the two-step method is purified via recrystallization using a DCM/ethyl acetate mixture (3:1 v/v), achieving >95% purity.
  • Column Chromatography : For the single-step method, silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively isolates the target compound.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Key spectral data for this compound:

Technique Data Highlights
¹H NMR (400 MHz, CDCl₃) δ 7.15 (m, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25 (s, 2H, CH₂), 3.80 (t, 2H, S-CH₂), 2.30 (s, 6H, CH₃).
IR (KBr) 1685 cm⁻¹ (C=O amide), 1650 cm⁻¹ (thiomorpholine dioxo).
MS (ESI) m/z 293.1 [M+H]⁺ (calculated 292.36).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity for chromatographically purified samples.

Comparative Analysis of Synthetic Methods

Metric Two-Step Method Single-Step Method
Total Time 14–16 hours 24 hours
Cost Efficiency Moderate Low (high reagent cost)
Scalability Suitable for bulk Limited by EDCI cost
By-Products Chloride salts Urea derivatives

The two-step method is preferred for large-scale synthesis despite lower yields, while the single-step approach suits small-scale research due to higher efficiency.

Challenges and Mitigation Strategies

By-Product Formation

  • Issue : Urea derivatives from EDCI degradation complicate purification.
  • Solution : Additive use of hydroxybenzotriazole (HOBt) suppresses side reactions.

Moisture Sensitivity

  • Issue : Thiomorpholine precursors hydrolyze in aqueous conditions.
  • Solution : Strict anhydrous conditions and nitrogen atmosphere during reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.